2-Ethylazepane
CAS No.: 80053-54-9
Cat. No.: VC2017030
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80053-54-9 |
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Molecular Formula | C8H17N |
Molecular Weight | 127.23 g/mol |
IUPAC Name | 2-ethylazepane |
Standard InChI | InChI=1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3 |
Standard InChI Key | ASNQKEGSBHCDHK-UHFFFAOYSA-N |
SMILES | CCC1CCCCCN1 |
Canonical SMILES | CCC1CCCCCN1 |
Introduction
Physical and Chemical Properties
2-Ethylazepane demonstrates a distinctive set of physical and chemical characteristics that define its behavior in various chemical environments. Its molecular structure directly influences these properties, making them essential for understanding its potential applications.
Structural and Molecular Properties
The compound features a molecular formula of C₈H₁₇N, consisting of eight carbon atoms, seventeen hydrogen atoms, and one nitrogen atom. The molecular weight is approximately 127.23 g/mol, similar to its structural isomer 1-ethylazepane . The seven-membered ring containing a nitrogen atom forms the core structural component, with the ethyl group positioned at the second carbon.
Table 1: Key Physical and Chemical Properties of 2-Ethylazepane
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structural configuration of 2-ethylazepane. Nuclear Magnetic Resonance (NMR) spectroscopy can detect the characteristic signals of the azepane ring and the ethyl substituent, offering definitive structural confirmation. While specific spectral data for 2-ethylazepane is limited in the available literature, related azepane compounds show distinctive patterns that would be expected in this molecule as well.
Synthesis Methods
The preparation of 2-ethylazepane can be accomplished through several synthetic pathways, each offering distinct advantages depending on the intended application and scale of production.
Laboratory Synthesis
Laboratory-scale synthesis of 2-ethylazepane typically involves controlled cyclization reactions under specific conditions. Common precursors may include linear amino compounds that undergo ring closure to form the seven-membered azepane structure. The ethyl group can be introduced either before cyclization or through subsequent functionalization of the azepane ring.
Industrial Production
For larger-scale applications, industrial production methods employ optimized reaction conditions to ensure high yield and purity. These processes often include purification steps such as distillation, crystallization, or chromatographic separation to isolate the desired 2-ethylazepane product.
Salt Formation
The hydrochloride salt of 2-ethylazepane is commonly prepared by treating the free base with hydrogen chloride or concentrated hydrochloric acid. This conversion enhances water solubility and stability, making the compound more suitable for various applications. The crystalline nature of the hydrochloride salt also facilitates handling, storage, and precise dosing in scientific applications.
Chemical Reactivity
2-Ethylazepane exhibits reactivity patterns characteristic of tertiary amines, while the seven-membered ring structure introduces distinct conformational effects that influence its chemical behavior.
Typical Reactions
The nitrogen atom in 2-ethylazepane possesses a lone pair of electrons, enabling it to participate in various chemical transformations:
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Nucleophilic reactions: The nitrogen can act as a nucleophile in substitution and addition reactions.
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Salt formation: As a basic compound, 2-ethylazepane readily forms salts with acids, as evidenced by its hydrochloride derivative.
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Oxidation reactions: The compound can undergo oxidation to form N-oxides or other oxygen-containing derivatives.
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Reduction processes: Under suitable conditions, specific functional groups attached to the azepane ring can be reduced.
Reactivity in Organic Synthesis
In organic synthesis, 2-ethylazepane can serve as a valuable building block. The nitrogen atom provides a point for further functionalization, while the ethyl substituent can undergo various transformations. The conformational flexibility of the seven-membered ring adds complexity to its reaction profile, sometimes leading to unique stereochemical outcomes in synthetic applications.
Applications and Research
2-Ethylazepane and its derivatives find applications across multiple scientific disciplines, highlighting the versatility of this azepane compound.
Pharmaceutical Applications
The azepane scaffold appears in various pharmaceutically active compounds, making derivatives like 2-ethylazepane potentially valuable in drug discovery efforts. The seven-membered ring provides a unique spatial arrangement that can influence binding interactions with biological targets. The position of the ethyl group at C-2 further modifies these interactions, potentially leading to distinct pharmacological profiles.
Derivatives containing the 2-ethylazepane structure have been explored for various therapeutic applications, as evidenced by their appearance in chemical databases and patent literature . These include potential applications in:
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Central nervous system agents
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Anti-inflammatory compounds
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Enzyme inhibitors
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Receptor modulators
Research Applications
In research settings, 2-ethylazepane serves as a model compound for studying the properties and reactivity of azepane derivatives. Its well-defined structure allows for systematic investigations of:
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Structure-activity relationships in medicinal chemistry
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Conformational analysis of seven-membered rings
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Synthetic methodology development
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Spectroscopic characterization techniques
Industrial Utilization
Beyond research applications, 2-ethylazepane may find use in industrial processes as:
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An intermediate in the synthesis of more complex molecules
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A catalytic component in specific chemical transformations
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A structural element in specialty polymers and materials
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A reagent in certain analytical procedures
Comparative Analysis with Related Compounds
Understanding the relationship between 2-ethylazepane and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Comparison with 1-Ethylazepane
The structural isomer 1-ethylazepane (N-ethylazepane) differs from 2-ethylazepane in the position of the ethyl group, which is attached directly to the nitrogen atom rather than the C-2 position . This positional difference significantly alters the electronic distribution, steric effects, and consequently, the chemical reactivity profile. For instance:
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1-Ethylazepane has a more sterically hindered nitrogen atom due to the attached ethyl group
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2-Ethylazepane maintains the unsubstituted tertiary amine character of the nitrogen
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The different substitution patterns result in distinct conformational preferences for the seven-membered ring
Relationship to Other Azepane Derivatives
Various substituted azepanes have been documented in the chemical literature, including:
These derivatives showcase the versatility of the azepane scaffold and its compatibility with diverse functional groups, expanding the potential applications of this class of compounds.
Comparison with Six-Membered Nitrogen Heterocycles
Compared to six-membered nitrogen heterocycles like piperidine, 2-ethylazepane exhibits distinct differences in conformational flexibility, ring strain, and reactivity. The larger ring size of azepane derivatives results in:
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Reduced ring strain compared to smaller heterocycles
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Greater conformational flexibility
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Different spatial arrangements of substituents
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Altered basicity of the nitrogen atom
Current Research Trends
Research involving 2-ethylazepane and related azepane derivatives continues to evolve, with several emerging areas of interest in the scientific community.
Synthetic Methodology Development
Recent advances in synthetic organic chemistry have expanded the toolkit for preparing azepane derivatives, including more efficient and selective methods for introducing substituents at specific positions of the ring. These developments may facilitate access to 2-ethylazepane and structurally related compounds with enhanced efficiency and control.
Medicinal Chemistry Investigations
The azepane scaffold continues to attract attention in medicinal chemistry for its potential in developing novel therapeutic agents. The unique spatial arrangements offered by seven-membered rings provide opportunities for designing compounds with specific binding properties to biological targets.
Material Science Applications
While less extensively documented, the potential applications of azepane derivatives in material science represent an emerging area of research. The conformational properties of the seven-membered ring could impart unique characteristics to polymers and other materials incorporating these structural elements.
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